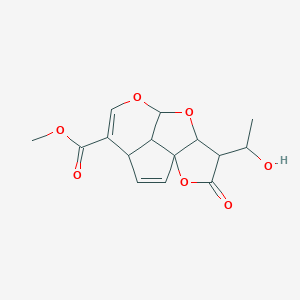

Allamandicin

Description

Properties

IUPAC Name |

methyl 11-(1-hydroxyethyl)-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O7/c1-6(16)9-11-15(22-13(9)18)4-3-7-8(12(17)19-2)5-20-14(21-11)10(7)15/h3-7,9-11,14,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYLCIMGXGYTTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2C3(C=CC4C3C(O2)OC=C4C(=O)OC)OC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50966167 | |

| Record name | Methyl 3-(1-hydroxyethyl)-2-oxo-3,3a,7a,9b-tetrahydro-2H,4aH-1,4,5-trioxadicyclopenta[a,hi]indene-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51838-83-6 | |

| Record name | Allamandicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051838836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLAMANDICIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-(1-hydroxyethyl)-2-oxo-3,3a,7a,9b-tetrahydro-2H,4aH-1,4,5-trioxadicyclopenta[a,hi]indene-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Allamandicin: A Technical Guide to its Antimicrobial Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Allamandicin, an iridoid lactone found in Allamanda cathartica, presents a promising scaffold for the development of novel antimicrobial agents. While research directly focused on the antimicrobial properties of isolated this compound is nascent, extensive studies on A. cathartica extracts and structurally related iridoid lactones, such as plumericin and isoplumericin, provide a strong rationale for its investigation. This technical guide consolidates the available, albeit limited, data on this compound and draws parallels from related compounds to delineate its potential antimicrobial profile, propose mechanisms of action, and provide detailed experimental protocols for its evaluation. The information herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound.

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Natural products, with their vast structural diversity, have historically been a rich source of antimicrobial drugs. The plant Allamanda cathartica, belonging to the Apocynaceae family, has been traditionally used for treating various ailments, including skin infections.[1] Phytochemical investigations have revealed the presence of several bioactive compounds, including the iridoid lactone this compound.[2][3] Iridoids are a class of monoterpenoids known for a wide range of biological activities, including antimicrobial effects.[3] This guide provides a comprehensive overview of the current understanding and future research directions for this compound as a potential antimicrobial agent.

Antimicrobial Activity of Allamanda cathartica Extracts

While specific data for purified this compound is limited, numerous studies have demonstrated the antimicrobial potential of various extracts from Allamanda cathartica. These findings provide the foundational evidence for the antimicrobial activity of its constituent compounds, including this compound.

Table 1: Summary of Antimicrobial Activity of Allamanda cathartica Extracts

| Plant Part | Extract Type | Test Organism(s) | Key Findings | Reference(s) |

| Leaves & Flowers | Methanolic | Staphylococcus aureus, Escherichia coli, Klebsiella sp., Aspergillus niger, Penicillium chrysogenum | Significant zones of inhibition against bacteria; complete inhibition of fungal growth.[4][5] | [4][5] |

| Leaves | Ethanolic | Staphylococcus aureus, Escherichia coli | Antibacterial effect observed.[6] | [6] |

| Flowers | Methanolic | Staphylococcus aureus, Escherichia coli, Candida albicans | Antibacterial and antifungal activity demonstrated.[6] | [6] |

Antimicrobial Potential of this compound and Related Iridoid Lactones

Due to the scarcity of direct antimicrobial data for this compound, this section presents data from structurally similar iridoid lactones, plumericin and isoplumericin, which are also found in plants of the Apocynaceae family. These compounds serve as valuable surrogates for predicting the potential antimicrobial spectrum and potency of this compound.

Table 2: Quantitative Antimicrobial Data for Plumericin and Isoplumericin

| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |

| Plumericin | Mycobacterium tuberculosis H37Rv | 2.1 | 3.6 | [7] |

| Isoplumericin | Mycobacterium tuberculosis H37Rv | 2.4 | 4.1 | [7] |

Proposed Mechanisms of Antimicrobial Action

The precise antimicrobial mechanism of this compound has not been elucidated. However, based on the known mechanisms of other lactones and iridoids, several potential modes of action can be proposed.

-

Disruption of Cell Membrane Integrity: Iridoid lactones may interact with the microbial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. This could involve the formation of pores or a more general destabilization of the membrane structure.

-

Enzyme Inhibition: this compound may target essential microbial enzymes, such as those involved in cell wall synthesis, DNA replication (e.g., DNA gyrase), or metabolic pathways.[8] The lactone ring, a common feature in many bioactive natural products, is often implicated in enzymatic inhibition.

-

Inhibition of Quorum Sensing: Some natural compounds interfere with bacterial communication systems known as quorum sensing, which regulates the expression of virulence factors and biofilm formation.[9][10][11] It is plausible that this compound could act as a quorum sensing inhibitor, thereby attenuating bacterial pathogenicity.

Caption: Proposed mechanisms of this compound's antimicrobial action.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antimicrobial potential of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from standard broth microdilution methods.[12][13]

Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO, and serially diluted)

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Spectrophotometer (for inoculum standardization)

-

Incubator

-

Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) plates

Procedure:

-

Inoculum Preparation:

-

Culture the microbial strain overnight in the appropriate broth.

-

Dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Further dilute the standardized suspension to the final required inoculum concentration (typically 5 x 10⁵ CFU/mL).

-

-

Broth Microdilution for MIC:

-

Add 100 µL of sterile broth to each well of a 96-well plate.

-

Add 100 µL of the highest concentration of this compound solution to the first well and perform serial twofold dilutions across the plate.

-

Add 10 µL of the prepared microbial inoculum to each well.

-

Include a positive control (broth + inoculum, no this compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

The MIC is the lowest concentration of this compound at which no visible growth is observed.

-

-

Determination of MBC:

-

From the wells showing no visible growth in the MIC assay, aliquot 10-100 µL and plate onto the appropriate agar medium.

-

Incubate the plates under the same conditions as the MIC assay.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

Caption: A streamlined workflow for determining MIC and MBC values.

Agar Disk Diffusion Assay

This protocol provides a qualitative assessment of antimicrobial activity and is based on the Kirby-Bauer method.[14]

Objective: To qualitatively assess the susceptibility of a microbial strain to this compound.

Materials:

-

This compound solution of a known concentration

-

Sterile filter paper disks (6 mm diameter)

-

Bacterial and/or fungal strains

-

Mueller-Hinton Agar (MHA) plates

-

Sterile swabs

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial suspension as described for the MIC/MBC assay.

-

Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.

-

Disk Application: Aseptically apply sterile filter paper disks impregnated with a known amount of this compound onto the agar surface. A disk with the solvent used to dissolve this compound should be used as a negative control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Future Directions and Conclusion

The information gathered on Allamanda cathartica extracts and related iridoid lactones strongly suggests that this compound is a promising candidate for further antimicrobial research. Future studies should focus on:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

-

Quantitative Antimicrobial Testing: Determination of MIC and MBC values for purified this compound against a broad panel of clinically relevant bacteria and fungi, including multidrug-resistant strains.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways affected by this compound. This could involve studies on cell membrane permeabilization, enzyme inhibition assays, and investigations into its effects on quorum sensing.

-

Cytotoxicity and Selectivity: Assessment of the cytotoxicity of this compound against prokaryotic versus eukaryotic cells to determine its therapeutic index.[15][16][17]

-

Synergy Studies: Investigating the potential for synergistic effects when this compound is combined with existing antibiotics.[18][19]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Allamanda cathartica: A Review of the Phytochemistry, Pharmacology, Toxicology, and Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sbpmed.org.br [sbpmed.org.br]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Allicin from garlic inhibits the essential bacterial enzyme DNA gyrase, a common target for medical antibiotics – GENAWIF – Society for Natural Compound- and Drug Research [genawif.com]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of quorum sensing-controlled virulence factor production in Pseudomonas aeruginosa by South Florida plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. api.pageplace.de [api.pageplace.de]

- 14. asm.org [asm.org]

- 15. Investigation of the cytotoxicity of eukaryotic and prokaryotic antimicrobial peptides in intestinal epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Magainin-induced cytotoxicity in eukaryotic cells: kinetics, dose-response and channel characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. news-medical.net [news-medical.net]

- 18. Synergistic antibacterial activity of herbal extracts with antibiotics on bacteria responsible for periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

In Vitro Cytotoxicity of Allamandicin on Human Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allamandicin is an iridoid lactone, a class of secondary metabolites found in plants of the Apocynaceae family, notably in Allamanda cathartica. While direct comprehensive studies on this compound are limited, significant research has been conducted on its close structural analog, Plumericin, also isolated from Allamanda cathartica. Plumericin has demonstrated notable cytotoxic effects against various human cancer cell lines, suggesting its potential as an anticancer agent. This technical guide summarizes the available data on the in vitro cytotoxicity of these related compounds, with a focus on Plumericin as a representative molecule. The information presented herein covers quantitative cytotoxicity data, detailed experimental protocols for key assays, and the signaling pathways implicated in its mode of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of Plumericin has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions. The following table summarizes the reported IC50 values for Plumericin across different human cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay Method |

| HeLa | Cervical Carcinoma | ~20 µM (approx.) | 48 | MTT Assay |

| Bu25TK | Cervical Carcinoma | ~25 µM (approx.) | 48 | MTT Assay |

| K562 | Chronic Myelogenous Leukemia | Not specified | Not specified | Not specified |

| Nalm6 | B-cell Precursor Leukemia | Not specified | Not specified | Not specified |

| B16F10 | Skin Melanoma | 3.80 ± 1.70 | Not specified | Not specified |

| MCF-7 | Breast Adenocarcinoma | Not specified | Not specified | Not specified |

Experimental Protocols

The following sections detail the methodologies for the key experiments commonly cited in the study of the in vitro cytotoxicity of natural compounds like Plumericin.

Cell Culture and Maintenance

Human cancer cell lines are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Plumericin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

Procedure:

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Visualization of Methodologies and Pathways

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: Workflow for assessing cytotoxicity and apoptosis.

Postulated Signaling Pathway for Plumericin-Induced Apoptosis

Research on Plumericin suggests that its cytotoxic effects are mediated through the induction of apoptosis. While the precise molecular targets are still under investigation, a plausible signaling cascade involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation, cell survival, and proliferation.

Allamandicin: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allamandicin is a naturally occurring iridoid lactone that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a detailed overview of the known natural sources of this compound, available data on its abundance, and comprehensive experimental protocols for its isolation and characterization. Furthermore, this document presents a hypothesized biosynthetic pathway and a potential mechanism of action based on current scientific understanding of related compounds.

Natural Sources and Abundance of this compound

This compound is primarily isolated from plant species belonging to the genus Allamanda, which is a member of the Apocynaceae family. These plants are native to the Americas but are now widely cultivated as ornamental plants in tropical and subtropical regions worldwide.

The primary documented source of this compound is the root bark of Allamanda cathartica.[1][2] While the presence of this compound in this plant part is well-established, specific quantitative data on its abundance remains limited in publicly available literature. It is often found alongside other structurally related iridoids, such as allamandin, plumericin, and isoplumericin.

| Plant Species | Part of Plant | Reported Presence of this compound | Quantitative Abundance Data | Co-occurring Iridoids |

| Allamanda cathartica | Root Bark | Yes[1][2] | Not specified in reviewed literature. | Allamandin, Plumericin, Isoplumericin, Acetylallamandin, Allamdin[1] |

| Allamanda schottii | Not specified | Presence of other iridoids reported, this compound presence not explicitly stated. | Not applicable. | Plumericin, Plumieride, Ursolic acid |

Note: The lack of quantitative data highlights a significant gap in the current research and presents an opportunity for further phytochemical analysis to determine the yield of this compound from its natural sources.

Experimental Protocols

While a specific, detailed protocol for the isolation and quantification of this compound is not extensively documented, a general methodology can be constructed based on established procedures for isolating iridoid lactones from Allamanda species.

Isolation and Purification of this compound

This protocol is adapted from methodologies used for the isolation of similar iridoids from Allamanda cathartica.

Objective: To isolate and purify this compound from the root bark of Allamanda cathartica.

Materials:

-

Dried and powdered root bark of Allamanda cathartica

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography (60-120 mesh)

-

Pre-coated silica gel TLC plates (GF₂₅₄)

-

Rotary evaporator

-

Chromatography columns

-

Standard laboratory glassware

Procedure:

-

Extraction:

-

Macerate the dried, powdered root bark of Allamanda cathartica with methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanolic extract in water and sequentially partition with solvents of increasing polarity: hexane, chloroform, and ethyl acetate.

-

Collect each fraction and evaporate the solvent to dryness. The iridoids, including this compound, are expected to be concentrated in the chloroform and ethyl acetate fractions.

-

-

Column Chromatography:

-

Subject the dried chloroform or ethyl acetate fraction to column chromatography on silica gel.

-

Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

-

Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5).

-

Visualize the spots on the TLC plates under UV light or by spraying with a suitable reagent (e.g., ceric sulfate spray followed by heating).

-

-

Purification:

-

Combine fractions showing similar TLC profiles, suggestive of the presence of this compound.

-

Further purify the combined fractions using repeated column chromatography or preparative TLC to isolate pure this compound.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated compound as this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C NMR) and Mass Spectrometry (MS).

-

Quantitative Analysis of this compound by HPLC-UV

Objective: To quantify the amount of this compound in an extract of Allamanda cathartica root bark.

Materials:

-

Purified this compound standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid or trifluoroacetic acid (TFA)

-

Syringe filters (0.45 µm)

-

HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the purified this compound standard in methanol at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solution to different concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).

-

-

Preparation of Sample Solution:

-

Accurately weigh a known amount of the dried plant extract.

-

Dissolve the extract in methanol to a known volume.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or TFA).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: Determined by measuring the UV spectrum of the this compound standard (typically in the range of 210-240 nm for iridoids).

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample solution and identify the this compound peak based on its retention time compared to the standard.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

-

Visualizations: Pathways and Workflows

Hypothesized Biosynthetic Pathway of this compound

The biosynthesis of iridoids is a complex process that originates from the methylerythritol phosphate (MEP) pathway, leading to the formation of geranyl pyrophosphate.[3] The core iridoid structure is then formed through a series of enzymatic reactions. While the specific pathway for this compound has not been fully elucidated, a plausible route can be hypothesized based on the known biosynthesis of related iridoids.

Caption: Hypothesized biosynthetic pathway of this compound.

Experimental Workflow for this compound Isolation and Analysis

The following diagram illustrates the logical flow of the experimental procedures for isolating and analyzing this compound from its natural source.

Caption: Experimental workflow for this compound isolation.

Potential Mechanism of Action: Cytotoxicity

While the direct signaling pathways of this compound are not well-defined, studies on extracts from Allamanda species and related iridoids have shown cytotoxic effects against various cancer cell lines.[4][5][6] This suggests a potential mechanism of action involving the induction of apoptosis or cell cycle arrest.

Caption: Postulated cytotoxic mechanism of this compound.

Conclusion

This compound remains a compound of interest with potential therapeutic applications. This guide provides a foundational understanding of its natural sources, methods for its isolation and analysis, and a conceptual framework for its biosynthesis and mechanism of action. Further research is critically needed to quantify its abundance in various Allamanda species, to optimize isolation protocols for higher yields, and to elucidate its precise biological signaling pathways to fully realize its drug development potential.

References

- 1. Allamanda cathartica: A Review of the Phytochemistry, Pharmacology, Toxicology, and Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the anti-proliferative effect the extracts of Allamanda blanchetti and A. schottii on the growth of leukemic and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant, cytotoxic, and phytochemical study of Allamanda leaves. [wisdomlib.org]

- 6. sites.ualberta.ca [sites.ualberta.ca]

Ethnobotanical Landscape of Allamanda and the Enigmatic Role of Allamandicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Allamanda, a member of the Apocynaceae family, holds a significant place in traditional medicine systems across the globe. Notably, Allamanda cathartica has been extensively utilized for a myriad of therapeutic purposes, ranging from the treatment of infectious diseases and inflammatory conditions to its use as a cathartic and for managing symptoms of jaundice and malaria. Phytochemical investigations have revealed a rich profile of bioactive compounds, including the iridoid lactone Allamandicin. This technical guide delves into the ethnobotanical applications of Allamanda, with a focused exploration of the isolation, chemical properties, and known biological activities of this compound. While traditional uses of the plant are broad, current scientific evidence suggests that the therapeutic efficacy of Allamanda extracts may be attributable to a synergistic interplay of its phytochemical constituents, with compounds other than this compound demonstrating more potent bioactivities in specific assays. This document provides a comprehensive overview for researchers and professionals in drug discovery and development, aiming to bridge the gap between traditional knowledge and modern pharmacological investigation.

Ethnobotanical Uses of Allamanda Species

The genus Allamanda encompasses approximately 15 species, with Allamanda cathartica being the most prominently featured in traditional medicine.[1][2] Various parts of the plant, including the leaves, roots, bark, and latex, are employed to treat a wide spectrum of ailments.

Table 1: Ethnobotanical Uses of Allamanda Species

| Plant Part | Traditional Use | Geographic Region/Country |

| Leaves | Purgative, Emetic, Coughs, Headaches, Antidote | Southeast Asia, South America[1][3] |

| Roots | Jaundice, Malaria Complications, Enlarged Spleen, Liver Tumors | Suriname, Trinidad, Traditional Medicine[1][4] |

| Bark | Hydragogue for ascites, Febrifuge | Traditional Medicine, Peru[3] |

| Latex (Sap) | Purgative, Colic | Guiana, South America[1][2] |

| Flowers | Laxative, Antibiotic (against Staphylococcus spp.) | Suriname[1] |

This compound: An Iridoid Lactone from Allamanda

This compound is an iridoid lactone that has been isolated from Allamanda cathartica, specifically from the root bark.[1][2] It is often found alongside other structurally related iridoids such as allamandin and plumericin.

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₆O₇[5] |

| Molecular Weight | 308.28 g/mol [5] |

| Class | Iridoid Lactone |

| Source | Allamanda cathartica (Root Bark)[1][2] |

Experimental Protocols

Isolation of this compound

The isolation of this compound, along with allamandin and allamdin, was first described by Kupchan et al. (1974). The following is a generalized workflow based on their methodology.

Diagram 1: Experimental Workflow for the Isolation of this compound

Caption: Workflow for the isolation of this compound from Allamanda cathartica.

Methodology:

-

Extraction: The dried and powdered root bark of Allamanda cathartica is subjected to exhaustive extraction with ethanol.

-

Solvent Partitioning: The resulting ethanolic extract is concentrated and then partitioned between an organic solvent (such as chloroform) and water to separate compounds based on their polarity.

-

Chromatography: The organic phase, which contains the iridoid lactones, is concentrated and subjected to column chromatography over silica gel.

-

Fractionation and Analysis: Elution is carried out with a gradient of solvents, and fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification and Crystallization: Fractions containing this compound are combined, further purified using preparative TLC or repeated column chromatography, and finally crystallized to yield the pure compound.

Biological Activities and Signaling Pathways

While the ethnobotanical uses of Allamanda are extensive, the specific biological activities of this compound appear to be less pronounced compared to its companion iridoids.

-

Antileukemic Activity: this compound was isolated as a companion iridoid to allamandin, which demonstrated antileukemic properties.[3][6] However, the primary activity was attributed to allamandin.

-

Anti-inflammatory Activity: A study investigating the anti-inflammatory activity of iridoids from Allamanda found that while plumericin is a potent inhibitor of the NF-κB signaling pathway, its structurally related derivative, this compound, did not exhibit this activity.[7]

-

Tyrosinase Inhibition: In a study focused on identifying tyrosinase inhibitors from Allamanda cathartica, this compound was isolated. However, the most significant inhibitory activity was attributed to another isolated compound, glabridin.[8]

Diagram 2: Simplified Representation of the NF-κB Signaling Pathway and the Role of Plumericin

Caption: Plumericin, unlike this compound, inhibits the NF-κB signaling pathway.

Discussion and Future Perspectives

The traditional medicinal uses of Allamanda species are well-documented and provide a valuable starting point for modern drug discovery. However, the direct correlation between a specific traditional use and the bioactivity of a single isolated compound like this compound is not always straightforward. The current body of research suggests that while this compound is a constituent of bioactive Allamanda extracts, its individual contribution to the plant's overall therapeutic effects may be limited.

Future research should focus on:

-

Synergistic Effects: Investigating the potential synergistic or antagonistic interactions between this compound and other phytochemicals present in Allamanda extracts.

-

Broader Bioactivity Screening: Conducting comprehensive screening of this compound against a wider range of biological targets to uncover potential novel activities.

-

Quantitative Analysis: Quantifying the concentration of this compound and other major iridoids in different parts of various Allamanda species to correlate with observed ethnobotanical uses and pharmacological activities.

Conclusion

Allamanda species, particularly A. cathartica, possess a rich history of ethnobotanical use, which has spurred significant phytochemical and pharmacological research. This compound, an iridoid lactone isolated from the plant, has been structurally characterized. However, its known biological activities are not as potent as those of other co-occurring compounds. This technical guide provides a consolidated resource for understanding the ethnobotanical context of Allamanda and the current scientific knowledge of this compound, highlighting the need for further research to fully elucidate the therapeutic potential of this and other constituents of the Allamanda genus.

References

- 1. Allamanda cathartica: A Review of the Phytochemistry, Pharmacology, Toxicology, and Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and structural elucidation of allamandin, an antileukemic iridoid lactone from Allamanda cathartica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Allamanda (PROSEA) - Pl@ntUse [plantuse.plantnet.org]

- 5. Allamandin | C15H16O7 | CID 5281540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Allamanda - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Pharmacological Screening of Allamandicin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation relevant to the preliminary pharmacological screening of Allamandicin, an iridoid lactone isolated from Allamanda cathartica. Given the current landscape of available research, this document focuses on the established pharmacological activities of Allamanda cathartica extracts as a model for the systematic evaluation of its purified constituent, this compound. This guide outlines the experimental protocols for assessing key pharmacological activities, presents available quantitative data from plant extracts, and proposes potential signaling pathways for further investigation.

Introduction to this compound and its Therapeutic Potential

This compound is a notable iridoid lactone identified in the root bark of Allamanda cathartica, a plant with a history of use in traditional medicine.[1] Preliminary studies on various extracts of A. cathartica have revealed a spectrum of pharmacological activities, including anti-inflammatory, antioxidant, cytotoxic, and antiarrhythmic effects, suggesting the therapeutic potential of its bioactive constituents like this compound.[1][2][3] A thorough pharmacological screening of the purified compound is a critical step in the validation of its potential as a drug lead.

Data Presentation: Pharmacological Activities of Allamanda Extracts

While specific quantitative data for purified this compound is limited in the current literature, the following tables summarize the reported pharmacological activities of various Allamanda cathartica extracts. These data provide a foundational rationale for the targeted screening of this compound.

Table 1: Cytotoxicity of Allamanda cathartica Extracts

| Extract/Fraction | Assay Type | Test Organism/Cell Line | Result (LC₅₀/IC₅₀) | Reference |

| Methanolic Leaf Extract | Brine Shrimp Lethality | Artemia salina nauplii | - | [4] |

| Chloroform-soluble Fraction | Brine Shrimp Lethality | Artemia salina nauplii | 1.45 µg/mL | [4] |

| Hexane-soluble Fraction | Brine Shrimp Lethality | Artemia salina nauplii | 5.00 µg/mL | [4] |

| Carbon Tetrachloride-soluble Fraction | Brine Shrimp Lethality | Artemia salina nauplii | 5.24 µg/mL | [4] |

Table 2: Antioxidant Activity of Allamanda cathartica Flower Extracts

| Extract/Fraction | Assay Type | Result | Reference |

| Methanol:Acetic acid:Water Extract | FRAP | 18.95 ± 0.34 µmol Fe (II)/g | [1] |

| Water-soluble Fraction | FRAP | 4.56 ± 0.11 µmol Fe (II)/g | [1] |

| Methanol:Acetic acid:Water Extract | TEAC | 7.35 ± 0.26 µmol Trolox/g | [1] |

| Water-soluble Fraction | TEAC | 1.46 ± 0.21 µmol Trolox/g | [1] |

Table 3: Anti-inflammatory Activity of Allamanda cathartica Extracts

| Extract/Fraction | Assay Type | Result | Reference |

| Aqueous Fraction from Methanol Extract | Inhibition of Hemolysis | 69.49 ± 0.49% inhibition | [1] |

| Isolated Compound (unspecified) from Flowers | In vitro Hemolytic Membrane Stabilization | Highest activity at 75 µg | [1] |

Experimental Protocols for Pharmacological Screening

The following are detailed methodologies for the preliminary pharmacological screening of this compound, based on standard and validated assays.

Cytotoxicity Screening: Brine Shrimp Lethality Assay

This assay is a simple, rapid, and cost-effective method for the preliminary assessment of cytotoxicity.

Protocol:

-

Hatching of Brine Shrimp Cysts: Artemia salina cysts are hatched in artificial seawater (3.8% NaCl in distilled water) under constant aeration and illumination for 48 hours.

-

Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Assay Procedure:

-

Ten to fifteen nauplii are transferred into each test tube containing the this compound solutions at different concentrations.

-

The final volume in each test tube is adjusted to 5 mL with artificial seawater.

-

A control group with the solvent and a positive control with a known cytotoxic agent (e.g., potassium dichromate) are included.

-

-

Incubation and Observation: The test tubes are incubated for 24 hours under illumination. The number of surviving nauplii is counted.

-

Data Analysis: The percentage of mortality is calculated for each concentration. The LC₅₀ (lethal concentration 50%) value is determined by plotting the percentage of mortality against the logarithm of the concentration.

Antioxidant Activity: DPPH Free Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, causing its discoloration.

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

-

Preparation of Test Solutions: this compound is dissolved in methanol to prepare various concentrations.

-

Assay Procedure:

-

To 2 mL of the DPPH solution in a test tube, 1 mL of the this compound solution at different concentrations is added.

-

The mixture is shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.

-

A control is prepared using 1 mL of methanol instead of the sample solution. A known antioxidant like ascorbic acid is used as a positive control.

-

-

Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against concentration.

Anti-inflammatory Activity: In Vitro Human Red Blood Cell (HRBC) Membrane Stabilization Method

This assay assesses the ability of a compound to stabilize the red blood cell membrane against hypotonicity-induced hemolysis, which is analogous to the stabilization of the lysosomal membrane in inflammatory conditions.

Protocol:

-

Preparation of HRBC Suspension: Fresh whole human blood is collected and mixed with an equal volume of Alsever's solution. The mixture is centrifuged, and the packed red blood cells are washed with isosaline and resuspended in isosaline to make a 10% (v/v) suspension.

-

Preparation of Test Solutions: this compound is dissolved in a suitable solvent and diluted to various concentrations.

-

Assay Procedure:

-

The reaction mixture consists of 1 mL of phosphate buffer, 2 mL of hyposaline, and 0.5 mL of the HRBC suspension.

-

0.5 mL of this compound solution at different concentrations is added to the respective test tubes.

-

A control is maintained with the solvent. A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.

-

-

Incubation and Measurement: The mixtures are incubated at 37°C for 30 minutes and then centrifuged. The absorbance of the supernatant (hemoglobin content) is measured at 560 nm.

-

Data Analysis: The percentage of hemolysis and membrane stabilization is calculated. The IC₅₀ value for membrane stabilization is determined.

Mandatory Visualizations: Hypothetical Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways that this compound might modulate, based on the known pharmacological activities of Allamanda cathartica extracts, and a general workflow for its preliminary pharmacological screening.

References

Methodological & Application

Application Notes and Protocols for Allamandicin Extraction from Allamanda Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allamandicin is an iridoid lactone, a class of secondary metabolites known for their diverse biological activities.[1] This compound is primarily isolated from the root bark of Allamanda cathartica, a plant belonging to the Apocynaceae family.[2][3] Allamanda species are known to produce a variety of phytochemicals, including alkaloids, flavonoids, and terpenoids.[2][4] While research into the specific biological activities of this compound is ongoing, related compounds and crude extracts from Allamanda have demonstrated cytotoxic effects, suggesting potential applications in drug discovery and development.[5][6][7][8]

This document provides a detailed, generalized protocol for the extraction and purification of this compound from Allamanda cathartica root bark, based on established methods for the isolation of iridoid lactones from plant materials.

Data Presentation

| Solvent | Percentage Yield of Crude Extract (%) |

| Petroleum Ether | 0.63[9] |

| Ethyl Acetate | 3.03[9] |

| Methanol | 8.85[9] |

Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation of this compound

This protocol outlines the steps for the extraction of crude iridoid lactones from the root bark of Allamanda cathartica.

Materials:

-

Dried and powdered root bark of Allamanda cathartica

-

Methanol (ACS grade)

-

Ethyl acetate (ACS grade)

-

Petroleum ether (ACS grade)

-

Distilled water

-

Rotary evaporator

-

Soxhlet apparatus (optional)

-

Separatory funnel (5 L)

-

Filter paper (Whatman No. 1)

-

Glassware (beakers, flasks, etc.)

Methodology:

-

Plant Material Preparation:

-

Collect fresh root bark from Allamanda cathartica.

-

Wash the root bark thoroughly with distilled water to remove any dirt and debris.

-

Air-dry the root bark in the shade for 7-10 days or in a hot air oven at 40-50°C until completely dry.

-

Grind the dried root bark into a coarse powder using a mechanical grinder.

-

-

Extraction:

-

Maceration:

-

Soak 1 kg of the powdered root bark in 5 L of methanol in a large container.

-

Seal the container and keep it at room temperature for 72 hours with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process with the remaining plant material two more times with fresh methanol.

-

Combine all the filtrates.

-

-

Soxhlet Extraction (Alternative):

-

Place 500 g of the powdered root bark in a thimble and extract with methanol using a Soxhlet apparatus for 24-48 hours.

-

-

-

Concentration:

-

Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous, dark green residue.

-

-

Solvent Partitioning (Fractionation):

-

Suspend the concentrated methanolic extract in 1 L of distilled water.

-

Transfer the suspension to a 5 L separatory funnel.

-

Perform liquid-liquid partitioning successively with petroleum ether (3 x 1 L) and then with ethyl acetate (3 x 1 L).

-

Collect the petroleum ether and ethyl acetate fractions separately. The iridoid lactones are expected to be in the more polar ethyl acetate fraction.

-

Concentrate the ethyl acetate fraction using a rotary evaporator to obtain the crude this compound-containing extract.

-

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from the crude ethyl acetate extract.

Materials:

-

Crude ethyl acetate extract from Protocol 1

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

Solvent system: A gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 1:1)

-

Thin Layer Chromatography (TLC) plates (silica gel G F254)

-

TLC developing chamber

-

UV lamp for visualization

-

Collection vials

-

Rotary evaporator

Methodology:

-

Column Preparation:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column of appropriate dimensions.

-

Allow the silica gel to settle completely, ensuring no air bubbles are trapped.

-

Wash the column with the initial mobile phase (hexane:ethyl acetate, 9:1).

-

-

Sample Loading:

-

Adsorb the crude ethyl acetate extract onto a small amount of silica gel to create a dry powder.

-

Carefully load the powdered sample onto the top of the prepared silica gel column.

-

-

Elution:

-

Elute the column with a gradient solvent system of increasing polarity, starting with hexane:ethyl acetate (9:1).

-

Gradually increase the proportion of ethyl acetate in the mobile phase (e.g., 8:2, 7:3, 6:4, 1:1).

-

Collect fractions of equal volume (e.g., 20 mL) in separate vials.

-

-

Fraction Monitoring:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC).

-

Spot a small amount of each fraction onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

-

Visualize the spots under a UV lamp.

-

Pool the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.

-

-

Final Concentration:

-

Combine the purified fractions and concentrate them using a rotary evaporator to obtain purified this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent or by preparative HPLC if necessary.

-

Protocol 3: Characterization of this compound

This protocol provides an overview of the analytical methods for the characterization of the purified compound.

Methods:

-

High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.[10]

-

Mass Spectrometry (MS): For the determination of the molecular weight and elemental composition.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For the structural elucidation of the compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Visualization of Workflows and Potential Mechanisms

Disclaimer: The proposed cytotoxicity pathway is hypothetical and based on the general mechanisms of cytotoxic compounds. Further research is required to elucidate the specific molecular targets and signaling pathways of this compound.

Concluding Remarks

The protocols provided herein offer a comprehensive guide for the extraction, purification, and characterization of this compound from Allamanda cathartica. These application notes are intended to serve as a foundational resource for researchers in natural product chemistry and drug development. The limited data on the biological activity of this compound highlights the need for further investigation into its pharmacological properties and potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Allamanda cathartica: A Review of the Phytochemistry, Pharmacology, Toxicology, and Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. scienceasia.org [scienceasia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analytical advances for detecting illicit dyes in foods: Spectroscopy, chromatography, mass spectrometry, and emerging sensing techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Molecular Docking Studies of Allamandicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allamandicin is a bioactive iridoid lactone derived from the plant Allamanda cathartica.[1] This compound has garnered interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial activities.[2] Of particular note is its established role as an antiarrhythmic agent, which is attributed to its ability to modulate ion channels, specifically by blocking sodium channels.[3] Molecular docking studies are pivotal in elucidating the mechanism of action of such natural products, providing insights into their interactions with specific protein targets at a molecular level. These computational techniques are instrumental in predicting binding affinities and identifying key residues involved in the ligand-protein complex, thereby guiding further drug development and optimization efforts.

Potential Molecular Targets and Mechanism of Action

The primary established molecular target for this compound is the voltage-gated sodium channel.[3] By blocking these channels in cardiomyocytes and neurons, this compound reduces cellular excitability and conduction velocity, which underlies its antiarrhythmic effects.[3]

Recent computational studies have also explored other potential targets for compounds isolated from Allamanda cathartica. One such study investigated the interaction of "allamandin," a compound structurally related to this compound, with Cyclin-Dependent Kinase 1 (CDK1).[4] CDK1 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.[5][6][7] This suggests that this compound and related compounds may have applications beyond their antiarrhythmic properties, potentially in the field of oncology.

Quantitative Data from Molecular Docking Studies

Molecular docking studies provide quantitative estimates of the binding affinity between a ligand and a protein, typically expressed as a binding energy (in kcal/mol). A more negative value indicates a stronger and more stable interaction. The following table summarizes the available, albeit limited, quantitative data from a molecular docking study of compounds from Allamanda cathartica with CDK1 from Saccharomyces cerevisiae.[4]

| Compound | Target Protein | Docking Software | Binding Energy (kcal/mol) |

| Allamandin* | CDK1 (yeast) | ArgusLab | -821186.0 (Note: This value is likely a typographical error in the source publication) |

| Isoplumericin | CDK1 (yeast) | ArgusLab | -5.21 |

| β-sitosterol | CDK1 (yeast) | ArgusLab | -13.91 |

*Note: The reported binding energy for Allamandin is exceptionally high and inconsistent with typical binding energies observed in molecular docking studies, suggesting a possible error in the original publication. The values for Isoplumericin and β-sitosterol from the same study provide a more realistic reference range for the binding affinity of natural products to CDK1.

Signaling Pathways

Sodium Channel Blockade and Cardiac Electrophysiology:

This compound's primary mechanism of action involves the direct blockade of voltage-gated sodium channels in cardiac muscle cells. This action leads to a decrease in the influx of sodium ions during the depolarization phase of the cardiac action potential. The reduced sodium current slows the rate of depolarization, prolongs the effective refractory period, and decreases the conduction velocity in cardiac tissues. These effects collectively contribute to the suppression of arrhythmias.

Potential CDK1 Inhibition and Cell Cycle Regulation:

The preliminary docking studies of compounds from Allamanda cathartica with CDK1 suggest a potential role in cell cycle regulation.[4] CDK1, in complex with cyclin B, is a key driver of the G2/M transition in the cell cycle. Inhibition of CDK1 would lead to cell cycle arrest at the G2 phase, preventing cells from entering mitosis and thereby inhibiting proliferation. This pathway is of significant interest in cancer research.

References

- 1. Molecular docking study involving bioactive natural compounds against SARS-CoV-2 proteins [nrfhh.com]

- 2. revista.nutricion.org [revista.nutricion.org]

- 3. researchgate.net [researchgate.net]

- 4. ripublication.com [ripublication.com]

- 5. Computational identification of potential inhibitors targeting cdk1 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and validation of CDK1 as a promising therapeutic target for Eriocitrin in colorectal cancer: a combined bioinformatics and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Antibacterial Assay of Allamandicin

These application notes provide detailed protocols for determining the in vitro antibacterial activity of Allamandicin, a compound isolated from plants of the Allamanda genus. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a chemical compound that has been isolated from Allamanda cathartica. Extracts from this plant have demonstrated potential antimicrobial properties.[1][2][3][4] These protocols outline two standard in vitro methods to quantify the antibacterial efficacy of purified this compound: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the Agar Well Diffusion Method for assessing the zone of inhibition.

Data Presentation

The following table summarizes the reported antibacterial activity of Allamanda cathartica extracts against various bacterial strains. This data can serve as a reference for selecting appropriate bacterial strains and estimating the potential effective concentration range for this compound.

| Bacterial Strain | Extract Type | Method | Zone of Inhibition (mm) | MIC (mg/mL) | Reference |

| Staphylococcus aureus | Methanol root extract | Agar well diffusion | 16 - 18 | - | [4] |

| Staphylococcus aureus | Ethyl acetate root extract | Agar well diffusion | - | 12.5 | [4] |

| Staphylococcus aureus | Leaves and flowers extract | Disc diffusion | 7.9 - 9.0 | - | [1][3] |

| Escherichia coli | Ethyl acetate root extract | Agar well diffusion | 10 - 16 | 25 | [4] |

| Escherichia coli | Leaves and flowers extract | Disc diffusion | 7.9 - 9.2 | - | [1][3] |

| Klebsiella pneumoniae | Ethyl acetate root extract | Agar well diffusion | - | 50 | [4] |

| Klebsiella sp. | Leaves and flowers extract | Disc diffusion | 8.0 - 10.4 | - | [1][3] |

| Streptococcus pneumoniae | Ethyl acetate root extract | Agar well diffusion | - | 50 | [4] |

| Shigella dysenteriae | Chloroform leaf extract | Disc diffusion | 10 - 13 | - | [5] |

| Bacillus subtilis | Chloroform leaf extract | Disc diffusion | 12 | - | [5] |

| Pseudomonas aeruginosa | Chloroform leaf extract | Disc diffusion | 12 | - | [5] |

Experimental Protocols

Broth Microdilution Method for MIC and MBC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).[6][7][8] It can be extended to determine the Minimum Bactericidal Concentration (MBC), which is the lowest concentration that results in microbial death.[9][10]

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity[6][12]

-

Spectrophotometer

-

Incubator

-

Positive control antibiotic (e.g., Amikacin, Nitrofurantoin)[12]

-

Solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution. Further dilutions should be made in MHB.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12]

-

Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row designated for testing.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and the solvent used to dissolve this compound, but no this compound). A sterility control (broth only) should also be included.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[12][13]

-

Determination of MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[7][8][14]

-

Determination of MBC:

-

From the wells showing no visible growth (at and above the MIC), subculture 10-100 µL onto a fresh, antibiotic-free agar plate.[9]

-

Incubate the agar plate at 37°C for 18-24 hours.

-

The MBC is the lowest concentration that shows no bacterial growth on the subculture plates.

-

Agar Well Diffusion Method

This method is a widely used technique to screen for antimicrobial activity.[15][16][17] It involves introducing the test substance into a well made in an agar plate inoculated with the test microorganism.

Materials:

-

This compound

-

Mueller-Hinton Agar (MHA) plates[12]

-

Bacterial strains

-

Sterile cork borer (6-8 mm diameter)[12]

-

Sterile swabs

-

Positive control antibiotic

-

Solvent for this compound (e.g., DMSO)

Procedure:

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum as described in the broth microdilution method (0.5 McFarland standard).

-

Inoculation of Agar Plates:

-

Dip a sterile swab into the standardized bacterial suspension.

-

Evenly streak the swab over the entire surface of an MHA plate to create a uniform lawn of bacteria.

-

-

Preparation of Wells:

-

Using a sterile cork borer, create wells of 6-8 mm in diameter in the inoculated agar plate.[12]

-

-

Application of this compound:

-

Prepare different concentrations of this compound in a suitable solvent.

-

Add a fixed volume (e.g., 50-100 µL) of each this compound concentration into the respective wells.[12]

-

Add the solvent alone to one well as a negative control.

-

Add a standard antibiotic solution to another well as a positive control.

-

-

Pre-diffusion: Allow the plates to stand for about 30 minutes at room temperature to permit the diffusion of the substance into the agar.[12]

-

Incubation: Incubate the plates in an inverted position at 37°C for 18-24 hours.[12][13]

-

Measurement of Inhibition Zone:

-

After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).

-

The diameter of the zone of inhibition is proportional to the susceptibility of the bacterium to this compound.

-

Visualization of Experimental Workflow

Caption: Workflow for In Vitro Antibacterial Assays of this compound.

References

- 1. sbpmed.org.br [sbpmed.org.br]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. protocols.io [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Antimicrobial Activity of Some Medicinal Plants against Human Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hereditybio.in [hereditybio.in]

- 14. youtube.com [youtube.com]

- 15. chemistnotes.com [chemistnotes.com]

- 16. Frontiers | Antimicrobial Properties and Mechanism of Action of Some Plant Extracts Against Food Pathogens and Spoilage Microorganisms [frontiersin.org]

- 17. researchgate.net [researchgate.net]

"application of Allamandicin in brine shrimp lethality assay"

Application of Allamandicin in Brine Shrimp Lethality Assay

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The brine shrimp lethality assay (BSLA) is a rapid, inexpensive, and simple bioassay for screening the cytotoxicity of chemical compounds and plant extracts.[1][2] It serves as a preliminary assessment that can guide further, more complex cytotoxicity and pharmacological studies.[2] this compound, an iridoid lactone isolated from plants of the Allamanda genus, has demonstrated biological activities, including antifeedant and insecticidal effects.[3] While direct studies on the application of pure this compound in the brine shrimp lethality assay are not extensively documented in the reviewed literature, the significant cytotoxic effects of extracts from Allamanda species in this assay suggest that their constituent compounds, such as this compound, are likely contributors to this bioactivity.[4][5]

This document provides a comprehensive protocol for conducting the brine shrimp lethality assay, adaptable for testing pure compounds like this compound. It also summarizes the available cytotoxicity data for various Allamanda extracts to provide a contextual basis for such investigations.

Principle of the Brine Shrimp Lethality Assay

The brine shrimp lethality assay is based on the principle of determining the concentration of a substance that is lethal to 50% of the tested organisms (LC50) within a specified time, typically 24 hours. The test organism, Artemia salina (brine shrimp), is used in its larval stage (nauplii).[1] The nauplii are exposed to various concentrations of the test substance in artificial seawater.[6] After the exposure period, the number of dead nauplii is counted, and the LC50 value is determined using statistical analysis. A lower LC50 value is indicative of higher cytotoxicity.[2]

Quantitative Data Summary

While specific LC50 values for pure this compound in the brine shrimp lethality assay were not found in the reviewed literature, the following table summarizes the cytotoxicity data for extracts from Allamanda cathartica, a known source of this compound. This data provides a strong rationale for evaluating the cytotoxicity of this compound itself.

| Plant Species & Part | Extract/Fraction | Test Organism/Cell Line | LC50 / IC50 Value | Reference |

| Allamanda cathartica (Leaves) | Chloroform-soluble fraction | Brine shrimp (Artemia salina) | 1.45 µg/mL | [4] |

| Allamanda cathartica (Leaves) | Hexane-soluble fraction | Brine shrimp (Artemia salina) | 5.00 µg/mL | [4] |

| Allamanda cathartica (Leaves) | Carbon tetrachloride-soluble fraction | Brine shrimp (Artemia salina) | 5.24 µg/mL | [4] |

| Allamanda schottii (Roots) | Dichloromethane fraction | HeLa cells | < 10 µg/mL | [7] |

| Allamanda schottii (Stems) | Dichloromethane fraction | HeLa cells | < 10 µg/mL | [7] |

| Allamanda schottii (Leaves) | Dichloromethane fraction | HeLa cells | 20 - 40 µg/mL | [7] |

Experimental Protocol: Brine Shrimp Lethality Assay

This protocol is a synthesized methodology based on standard procedures.[6][8][9][10]

4.1 Materials and Equipment

-

Artemia salina cysts (brine shrimp eggs)

-

Sea salt[9]

-

Distilled water

-

Yeast (for feeding, if necessary)[10]

-

Air pump and tubing[1]

-

Light source (e.g., 50-watt lamp)[10]

-

24-well plates or vials[8]

-

Micropipettes

-

Stereoscope or magnifying glass[8]

-

Incubator set to 25-30°C[9]

-

Test compound (this compound)

-

Solvent (e.g., DMSO, ethanol) for dissolving the test compound

-

Positive control (e.g., potassium permanganate or etoposide)[6][9]

-

Negative control (seawater with solvent)[9]

4.2 Procedure

4.2.1 Preparation of Artificial Seawater

-

Dissolve 38 g of sea salt in 1 L of distilled water to prepare artificial seawater.[9]

-

Ensure the salt is fully dissolved. For larger volumes, maintain this ratio.

4.2.2 Hatching of Brine Shrimp

-

Place the artificial seawater in a hatching tank.

-

Add Artemia salina cysts (approximately 1 g per 500 mL of seawater).[8]

-

Provide continuous aeration and illumination to the hatching tank.[8]

-

Maintain the temperature at 25-30°C.

-

To collect the nauplii, turn off the aeration and allow the eggshells to float. The nauplii are phototropic and will swim towards the light source, facilitating their collection with a pipette.[1]

4.2.3 Preparation of Test Solutions

-

Prepare a stock solution of this compound by dissolving a known weight in a suitable solvent (e.g., 10 mg in 1 mL of DMSO).[1]

-

From the stock solution, prepare a series of dilutions (e.g., 1000, 500, 250, 100, 50, 25, and 10 µg/mL) in artificial seawater.[10] The final concentration of the solvent in the test vials should be kept low (e.g., <1%) to avoid solvent toxicity.

4.2.4 Bioassay Procedure

-

Using a micropipette, transfer 10-20 live nauplii into each well of a 24-well plate or into individual vials.[8]

-

Add the prepared this compound solutions to the wells to reach the final desired concentrations. The final volume in each well should be consistent (e.g., 1 mL or 5 mL).[8][9]

-

Each concentration should be tested in triplicate.

-

Prepare a positive control using a known cytotoxic agent and a negative control containing only seawater and the solvent.

-

Incubate the plates at 25°C for 24 hours.[8]

4.3 Data Collection and Analysis

-

After 24 hours, count the number of dead nauplii in each well using a stereoscope or magnifying glass. Larvae are considered dead if they show no movement for 10 seconds of observation.[10]

-

Calculate the percentage of mortality for each concentration using the formula: Percentage Mortality = (Number of dead nauplii / Total number of nauplii) x 100

-

Determine the LC50 value by plotting the percentage of mortality against the logarithm of the concentrations. Probit analysis or other suitable statistical methods can be used to calculate the LC50 value.

Visualizations

5.1 Experimental Workflow Diagram

Caption: Workflow for the Brine Shrimp Lethality Assay.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. botanyjournals.com [botanyjournals.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. Allamanda cathartica: A Review of the Phytochemistry, Pharmacology, Toxicology, and Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2.3. Cytotoxicity test (Brine shrimp lethality assay) [bio-protocol.org]

- 7. scielo.br [scielo.br]

- 8. Evaluation of Toxicity with Brine Shrimp Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4.3.6. Cytotoxic Assay Using Brine Shrimp Lethality Assay (BSLA) [bio-protocol.org]

- 10. oamjms.eu [oamjms.eu]

Application Notes and Protocols for the Synthesis and Bioactivity Screening of Allamandicin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allamandicin is a naturally occurring iridoid lactone isolated from plants of the Allamanda genus, which has demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The structural complexity and potent bioactivity of the iridoid core make this compound and its derivatives attractive scaffolds for drug discovery and development. These application notes provide a comprehensive overview of the synthetic strategies for creating this compound derivatives and detailed protocols for screening their bioactivity, with a focus on anticancer and antibacterial applications.

Synthesis of this compound Derivatives

While the total synthesis of this compound itself is a complex endeavor, a common strategy involves the synthesis of a core iridoid lactone structure, which can then be elaborated to produce a variety of derivatives. A plausible synthetic approach can be adapted from the total synthesis of related iridoid lactones such as (±)-allamcin, which has been successfully converted to plumericin and allamandin.[1]

A generalized workflow for the synthesis of an iridoid lactone core is presented below.

References

Application Notes and Protocols for Evaluating the Antifungal Activity of Allamandicin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allamandicin is an iridoid lactone isolated from Allamanda cathartica, a plant known for its traditional medicinal uses, including the treatment of fungal infections. These application notes provide detailed protocols for evaluating the in vitro antifungal activity of this compound. The methodologies described are based on established and standardized techniques for antifungal susceptibility testing, ensuring reproducibility and reliability of results. The primary assays covered are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), and the disk diffusion assay for assessing the zone of inhibition.

Data Presentation: Antifungal Activity of Allamanda Species Extracts and Related Compounds

The following tables summarize quantitative data from various studies on the antifungal activity of Allamanda cathartica extracts and a related iridoid, plumieridine, from Allamanda polyantha. This data provides a reference for the expected antifungal potency.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of Allamanda cathartica Extracts and Plumieridine.

| Fungal Species | Test Substance | MIC (mg/mL) | MFC (mg/mL) | Reference |

| Candida albicans | Alkaloid extract of leaves | 0.078 | 0.156 | [1] |

| Cryptococcus neoformans | Plumieridine (from A. polyantha) | 0.250 | Not Reported | [2] |

Table 2: Zone of Inhibition of Allamanda cathartica Extracts.

| Fungal Species | Test Substance | Concentration | Zone of Inhibition (mm) | Reference |

| Candida albicans | Alkaloid extract of leaves | Not Specified | 22 | [1] |

| Pyricularia oryzae | Chloroform stem extract | Not Specified | Not Specified (60% inhibition) | |

| Pyricularia oryzae | Methanol stem extract | Not Specified | Not Specified (57.5% inhibition) |

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom microtiter plates

-